Isopropyl 3-amino-4-methylbenzoate

Lipophilicity Partition Coefficient Drug Design

Isopropyl 3-amino-4-methylbenzoate (CAS 21447-47-2) is an aromatic amino ester derivative of benzoic acid, featuring a 3-amino substituent, a 4-methyl substituent on the phenyl ring, and an isopropyl ester of the carboxylic acid group. Its molecular formula is C₁₁H₁₅NO₂ with a molecular weight of 193.24 g/mol.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 21447-47-2
Cat. No. B1583632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 3-amino-4-methylbenzoate
CAS21447-47-2
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)OC(C)C)N
InChIInChI=1S/C11H15NO2/c1-7(2)14-11(13)9-5-4-8(3)10(12)6-9/h4-7H,12H2,1-3H3
InChIKeyNQIWSFLRVNIRJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl 3-Amino-4-methylbenzoate (CAS 21447-47-2): A Specialized Benzoate Ester Building Block for Research and Pharmaceutical Intermediate Applications


Isopropyl 3-amino-4-methylbenzoate (CAS 21447-47-2) is an aromatic amino ester derivative of benzoic acid, featuring a 3-amino substituent, a 4-methyl substituent on the phenyl ring, and an isopropyl ester of the carboxylic acid group. Its molecular formula is C₁₁H₁₅NO₂ with a molecular weight of 193.24 g/mol [1]. The compound is typically supplied as a white to off-white crystalline solid or powder at purities of 95% to 98% . It serves primarily as a pharmaceutical intermediate and research building block, with the isopropyl ester group providing distinct lipophilicity and steric properties compared to its methyl and ethyl ester analogs [1].

Why Isopropyl 3-Amino-4-methylbenzoate Cannot Be Freely Substituted with Its Methyl or Ethyl Ester Analogs


Although the methyl (CAS 18595-18-1) and ethyl (CAS 41191-92-8) esters of 3-amino-4-methylbenzoic acid share the same aromatic core, their physicochemical profiles diverge significantly from the isopropyl ester, particularly in lipophilicity (measured as LogP), boiling point, and solid-state properties [1]. The isopropyl ester exhibits a computed LogP of approximately 2.72, which is substantially higher than the methyl ester's LogP of approximately 1.95 and the ethyl ester's LogP of approximately 2.02–2.34, indicating significantly greater hydrophobicity [2]. This difference in partitioning behavior can meaningfully alter solubility in organic solvents, membrane permeability in biological assays, and chromatographic retention in purification workflows. Furthermore, the isopropyl ester's boiling point (317.3 °C at 760 mmHg) is markedly higher than that of the methyl (296.3 °C) and ethyl (310.1 °C) esters, which may be relevant in thermal processing and distillation-based purification strategies [3]. These quantifiable differences in fundamental physicochemical properties mean that in-class compounds cannot be assumed interchangeable without re-optimizing reaction conditions, analytical methods, or biological assay parameters.

Quantitative Evidence Guide: Isopropyl 3-Amino-4-methylbenzoate vs. Closest Ester Analogs


LogP-Based Lipophilicity Differentiation: Isopropyl Ester vs. Methyl and Ethyl Ester Analogs

The isopropyl ester of 3-amino-4-methylbenzoic acid exhibits a computed LogP value of 2.72360, which represents an increase of approximately 0.78 log units over the methyl ester (LogP 1.94500) and approximately 0.39–0.71 log units over the ethyl ester (LogP 2.018–2.33510, depending on the computational method used) [1][2]. This LogP increase corresponds to a roughly 6-fold greater partition coefficient (octanol/water) relative to the methyl ester, based on the logarithmic relationship ΔlogP = 0.78 → P ratio ≈ 10^0.78 ≈ 6.0 [1].

Lipophilicity Partition Coefficient Drug Design Membrane Permeability

Boiling Point Differentiation: Thermal Processing Suitability of Isopropyl vs. Methyl and Ethyl Esters

Isopropyl 3-amino-4-methylbenzoate has a predicted boiling point of 317.3 °C at 760 mmHg, which is approximately 21 °C higher than that of the methyl ester (296.3 °C at 760 mmHg) and approximately 7.2 °C higher than that of the ethyl ester (310.1 °C at 760 mmHg) [1]. The measured boiling point of the ethyl ester under reduced pressure (105 °C at 0.2 mmHg) further confirms the trend of increasing boiling point with increasing ester alkyl chain length and branching .

Thermal Stability Distillation Boiling Point Process Chemistry

Solid-State Physical Form Differentiation: Crystallinity and Melting Behavior Across the Ester Series

The methyl ester of 3-amino-4-methylbenzoic acid is a well-defined crystalline solid with a melting point of 113–117 °C, while the ethyl ester melts at 48–51 °C, a substantially lower temperature [1]. In contrast, the isopropyl ester has no reported melting point in the open literature, and its predicted density of 1.077 g/cm³ is lower than those of the methyl (1.132 g/cm³) and ethyl (1.103–1.104 g/cm³) esters, suggesting weaker crystal lattice packing forces [2][3]. These differences indicate that the isopropyl ester is likely a low-melting solid or viscous oil at ambient temperature, whereas the methyl ester is a high-melting crystalline powder.

Crystallinity Melting Point Solid-State Properties Formulation

pKa and Ionization Behavior: Isopropyl Ester vs. Methyl Ester

The predicted pKa of the aromatic amine in isopropyl 3-amino-4-methylbenzoate is 3.40 ± 0.10, compared with a pKa of 3.31 ± 0.10 for the methyl ester analog . This small but measurable difference (ΔpKa ≈ 0.09) reflects the electron-donating inductive effect of the isopropyl group, which slightly increases the basicity of the aniline nitrogen relative to the methyl ester. Both values lie well below physiological pH, meaning that at neutral pH the amino group is predominantly deprotonated (neutral), but the subtle pKa shift may influence acid/base extraction efficiency and salt formation conditions .

pKa Ionization Acid-Base Behavior Extraction

Validated HPLC Analytical Method Availability for Isopropyl 3-Amino-4-methylbenzoate

A reverse-phase HPLC method has been specifically developed and published for the separation and analysis of isopropyl 3-amino-4-methylbenzoate on a Newcrom R1 mixed-mode column, using a mobile phase of acetonitrile, water, and phosphoric acid (with formic acid substitution for MS-compatible applications) [1]. This method is described as scalable for both analytical and preparative separations, including impurity isolation and pharmacokinetic applications [1]. An analogous, publicly documented HPLC method tailored specifically to the methyl or ethyl ester analogs was not identified in the available search results.

HPLC Analytical Method Quality Control Chromatography

Steric and Electronic Differentiation of the Isopropyl Ester Group: Implications for Synthetic Reactivity

The isopropyl ester group introduces greater steric bulk adjacent to the carbonyl carbon compared to the linear methyl and ethyl ester groups. This steric effect is a well-established principle in organic chemistry; branched alkyl esters generally undergo nucleophilic acyl substitution (e.g., hydrolysis, aminolysis) more slowly than their linear counterparts due to increased steric hindrance at the electrophilic carbonyl center [1]. The computed LogP trend across the ester series provides indirect evidence of the hydrophobic contribution of the isopropyl group: LogP increases from ~1.95 (methyl) to ~2.02–2.34 (ethyl) to ~2.72 (isopropyl), consistent with the incremental addition of methylene units and chain branching [1][2]. The ester substituent also influences the electron density on the aromatic ring, which can modulate the reactivity of the 3-amino group in subsequent N-functionalization reactions such as acylation, sulfonylation, or reductive amination.

Steric Hindrance Ester Reactivity Protecting Group Strategy Synthetic Chemistry

Optimal Research and Industrial Application Scenarios for Isopropyl 3-Amino-4-methylbenzoate (CAS 21447-47-2)


Pharmaceutical Intermediate Requiring Enhanced Lipophilicity for Drug Candidate Optimization

In medicinal chemistry programs where the target compound's LogP must be tuned to improve membrane permeability or to achieve a specific lipophilic ligand efficiency (LLE) profile, isopropyl 3-amino-4-methylbenzoate provides a 0.78 log unit lipophilicity advantage over its methyl ester analog (LogP 2.72 vs. 1.95) and a 0.4–0.7 log unit increase over the ethyl ester, corresponding to an estimated ~6× higher octanol/water partition coefficient relative to the methyl ester . This makes it a suitable building block for early-stage SAR exploration when increased hydrophobicity is desired, without resorting to larger or more complex ester modifications. It is also noted as a pharmaceutical intermediate commonly used in the synthesis of biologically active organic compounds .

Analytical Quality Control and Impurity Profiling Using a Validated HPLC Method

For laboratories requiring reliable purity assessment, impurity profiling, or preparative purification of isopropyl 3-amino-4-methylbenzoate, a published reverse-phase HPLC method on a Newcrom R1 column is available [1]. The method uses a simple mobile phase (acetonitrile/water/phosphoric acid) and is documented as scalable from analytical to preparative scale, including an MS-compatible variant using formic acid for LC-MS applications [1]. This pre-validated method can be directly adopted or adapted, reducing the burden of de novo method development for quality control in procurement, in-process monitoring, or pharmacokinetic studies.

Synthetic Chemistry Where Differential Ester Stability or Steric Protection Is Required

When the 3-amino-4-methylbenzoate core must be carried through multiple synthetic steps involving nucleophilic or acidic conditions that could hydrolyze a simple methyl or ethyl ester, the isopropyl ester provides enhanced steric protection of the carbonyl center based on the well-established principle that branched alkyl esters resist nucleophilic acyl substitution more effectively than linear esters. Conversely, if facile ester deprotection is desired in a later step, researchers should select the methyl ester, which lacks this steric hindrance [2]. This differential reactivity should be evaluated on a case-by-case basis, as no direct kinetic comparison data for this specific ester series has been identified in the available search results.

Research Procurement Requiring Defined Purity Grades (95% to 98%) with Established Supply Chains

Isopropyl 3-amino-4-methylbenzoate is commercially available from multiple suppliers at defined purity specifications, typically 95% (AKSci, CheMenu) and 98% (BOC Sciences, Leyan) . This range of purity grades allows researchers to select the appropriate quality level based on their application requirements: 95% purity may be sufficient for exploratory synthesis and intermediate use, while 98% purity is more appropriate for analytical standard preparation or applications where impurity profiles must be tightly controlled. The compound is classified as a GHS irritant (Warning) and is designated for research use only .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isopropyl 3-amino-4-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.